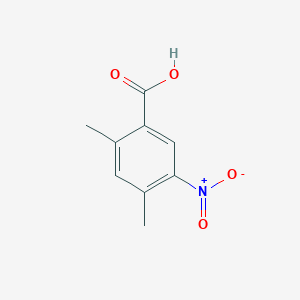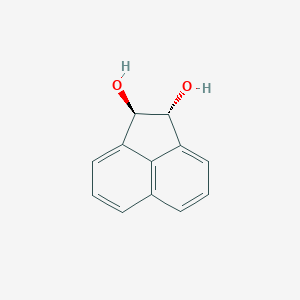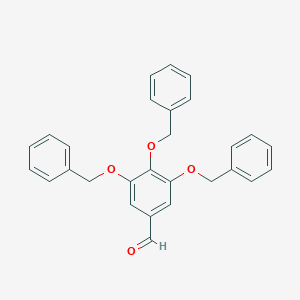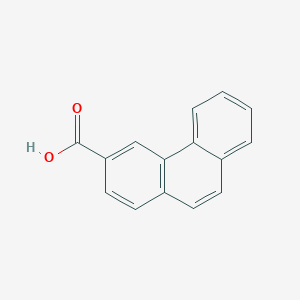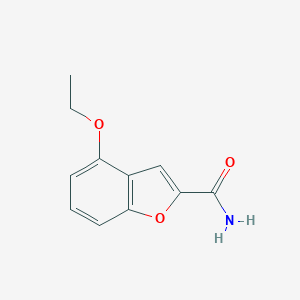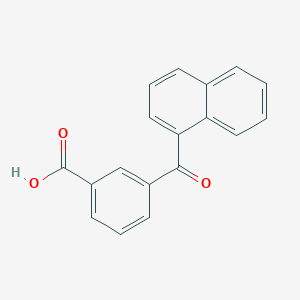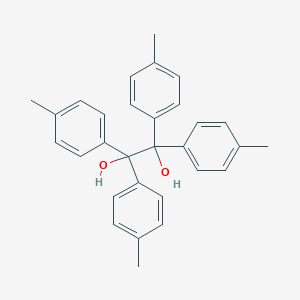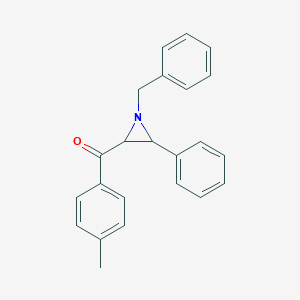
(1-Benzyl-3-phenylaziridin-2-yl)-(4-methylphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Benzyl-3-phenylaziridin-2-yl)-(4-methylphenyl)methanone, also known as BPPM, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BPPM has been shown to exhibit promising biological activities, including antitumor, antiviral, and antibacterial properties.
Scientific Research Applications
(1-Benzyl-3-phenylaziridin-2-yl)-(4-methylphenyl)methanone has been extensively studied for its potential therapeutic applications. In vitro studies have shown that (1-Benzyl-3-phenylaziridin-2-yl)-(4-methylphenyl)methanone exhibits antitumor activity against various cancer cell lines, including breast, lung, and prostate cancer. (1-Benzyl-3-phenylaziridin-2-yl)-(4-methylphenyl)methanone has also been shown to possess antiviral activity against HIV-1 and HSV-1. In addition, (1-Benzyl-3-phenylaziridin-2-yl)-(4-methylphenyl)methanone exhibits antibacterial activity against Gram-positive and Gram-negative bacteria.
Mechanism Of Action
The mechanism of action of (1-Benzyl-3-phenylaziridin-2-yl)-(4-methylphenyl)methanone is not fully understood. However, studies suggest that (1-Benzyl-3-phenylaziridin-2-yl)-(4-methylphenyl)methanone induces apoptosis in cancer cells by inhibiting the Akt/mTOR signaling pathway. (1-Benzyl-3-phenylaziridin-2-yl)-(4-methylphenyl)methanone also inhibits the reverse transcriptase activity of HIV-1, which is essential for viral replication.
Biochemical And Physiological Effects
(1-Benzyl-3-phenylaziridin-2-yl)-(4-methylphenyl)methanone has been shown to exhibit low toxicity in vitro and in vivo. In addition, (1-Benzyl-3-phenylaziridin-2-yl)-(4-methylphenyl)methanone has been shown to exhibit high stability in various biological matrices. (1-Benzyl-3-phenylaziridin-2-yl)-(4-methylphenyl)methanone has also been shown to induce cell cycle arrest and inhibit cell proliferation in cancer cells.
Advantages And Limitations For Lab Experiments
(1-Benzyl-3-phenylaziridin-2-yl)-(4-methylphenyl)methanone has several advantages for lab experiments. It is easy to synthesize and purify, and it exhibits high stability in various biological matrices. However, (1-Benzyl-3-phenylaziridin-2-yl)-(4-methylphenyl)methanone has limitations for lab experiments, including its low solubility in water and its potential for non-specific binding to proteins.
Future Directions
Future research on (1-Benzyl-3-phenylaziridin-2-yl)-(4-methylphenyl)methanone should focus on elucidating its mechanism of action and identifying its molecular targets. In addition, further studies are needed to evaluate the efficacy of (1-Benzyl-3-phenylaziridin-2-yl)-(4-methylphenyl)methanone in animal models and clinical trials. Other future directions include exploring the potential of (1-Benzyl-3-phenylaziridin-2-yl)-(4-methylphenyl)methanone as a drug delivery system and investigating its potential applications in other therapeutic areas, such as neurodegenerative diseases and inflammation.
Synthesis Methods
(1-Benzyl-3-phenylaziridin-2-yl)-(4-methylphenyl)methanone can be synthesized using a multi-step process that involves the reaction of 4-methylbenzophenone with benzyl azide and phenylacetylene. The resulting product is then subjected to catalytic hydrogenation to yield (1-Benzyl-3-phenylaziridin-2-yl)-(4-methylphenyl)methanone. The synthesis method has been optimized to yield high purity and high yield of (1-Benzyl-3-phenylaziridin-2-yl)-(4-methylphenyl)methanone.
properties
CAS RN |
6476-13-7 |
|---|---|
Product Name |
(1-Benzyl-3-phenylaziridin-2-yl)-(4-methylphenyl)methanone |
Molecular Formula |
C23H21NO |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
(1-benzyl-3-phenylaziridin-2-yl)-(4-methylphenyl)methanone |
InChI |
InChI=1S/C23H21NO/c1-17-12-14-20(15-13-17)23(25)22-21(19-10-6-3-7-11-19)24(22)16-18-8-4-2-5-9-18/h2-15,21-22H,16H2,1H3 |
InChI Key |
RLTHUIVLGQTWJM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)C2C(N2CC3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2C(N2CC3=CC=CC=C3)C4=CC=CC=C4 |
Other CAS RN |
6372-58-3 6476-13-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



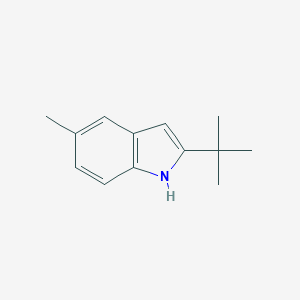
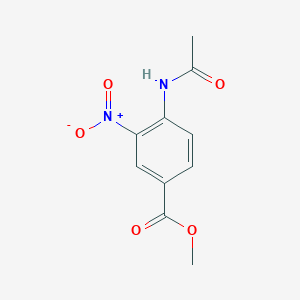
![6,7-dimethoxy-3-(4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-1,3-dihydro-2-benzofuran-1-ol](/img/structure/B189124.png)
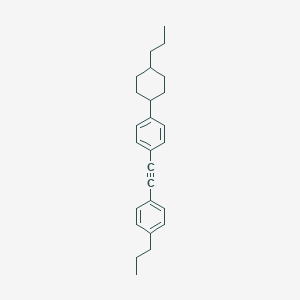
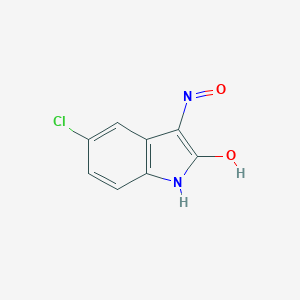
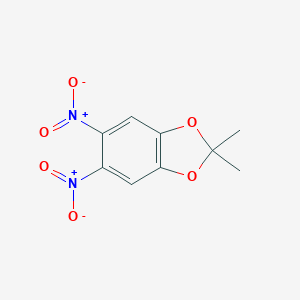
![5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane]](/img/structure/B189131.png)
